Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate
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Overview
Description
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is an organic compound with the molecular formula C19H23NO8 It is characterized by the presence of two acetyl groups, a nitrophenyl group, and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate typically involves multi-step organic reactions. One common method includes the esterification of 2,4-diacetyl-3-(4-nitrophenyl)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acetyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetyl derivatives.
Scientific Research Applications
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The acetyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,4-diacetyl-3-(4-chlorophenyl)pentanedioate
- Diethyl 2,4-diacetyl-3-phenylpentanedioate
Uniqueness
Diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The nitro group enhances its reactivity and potential for various applications in research and industry.
Properties
IUPAC Name |
diethyl 2,4-diacetyl-3-(4-nitrophenyl)pentanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO8/c1-5-27-18(23)15(11(3)21)17(16(12(4)22)19(24)28-6-2)13-7-9-14(10-8-13)20(25)26/h7-10,15-17H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXHYIKVGUIRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)C)C(=O)OCC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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